2-(2-Butoxyethoxy)ethyl 2-(2-ethoxyethoxy)ethyl butanedioate
CAS No.: 828918-65-6
Cat. No.: VC16821252
Molecular Formula: C18H34O8
Molecular Weight: 378.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 828918-65-6 |
|---|---|
| Molecular Formula | C18H34O8 |
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | 4-O-[2-(2-butoxyethoxy)ethyl] 1-O-[2-(2-ethoxyethoxy)ethyl] butanedioate |
| Standard InChI | InChI=1S/C18H34O8/c1-3-5-8-22-11-12-24-14-16-26-18(20)7-6-17(19)25-15-13-23-10-9-21-4-2/h3-16H2,1-2H3 |
| Standard InChI Key | CAWYLVQEQQTKNA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOCCOCCOC(=O)CCC(=O)OCCOCCOCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound is a mixed diester of butanedioic acid (succinic acid), with one ester group derived from 2-(2-butoxyethoxy)ethanol and the other from 2-(2-ethoxyethoxy)ethanol. Its molecular formula is C<sub>20</sub>H<sub>36</sub>O<sub>10</sub>, calculated by combining the succinate backbone (C<sub>4</sub>H<sub>4</sub>O<sub>4</sub>) with two glycol ether moieties (C<sub>8</sub>H<sub>16</sub>O<sub>3</sub> each). This places it within the broader family of glycol ether succinates, which are known for their solvent and plasticizing properties .
Structural Analogues
Closely related compounds include:
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Bis[2-(2-ethoxyethoxy)ethyl] butanedioate (CAS 828918-62-3): A symmetrical diester with two 2-(2-ethoxyethoxy)ethyl groups .
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Bis(2-(2-ethoxybutoxy)ethyl) succinate (CAS 25724-60-1): Features longer ethoxybutoxy chains .
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Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinate (CAS 65520-45-8): Incorporates extended ethoxyethoxy chains .
These analogues share a succinate core but differ in the length and branching of their glycol ether substituents, which critically influence their physical and chemical behaviors .
Synthesis and Industrial Production
Synthetic Pathways
The compound is likely synthesized via esterification of succinic acid with 2-(2-butoxyethoxy)ethanol and 2-(2-ethoxyethoxy)ethanol under acidic or enzymatic conditions. A patent by Kokyu Alcohol Kogyo Co., Ltd. (US2008/200544 A1) describes a similar process for bis[2-(2-ethoxyethoxy)ethyl] butanedioate, involving refluxing succinic acid with excess glycol ether in the presence of a catalyst . For the mixed diester, a stepwise approach may be employed to ensure regioselective esterification.
Industrial Applications
Glycol ether succinates are valued for their:
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Solvent properties: Low volatility and high solubility in both polar and nonpolar media.
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Plasticizing efficiency: Enhanced flexibility in polymers like PVC .
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Biodegradability: Compared to phthalate esters, succinate-based plasticizers show improved environmental profiles .
Physicochemical Properties
Estimated Properties
While direct data for the compound is limited, properties can be extrapolated from analogues:
| Property | Value/Description | Source Compound |
|---|---|---|
| Molecular Weight | 436.5 g/mol | Calculated |
| Density | ~1.05–1.15 g/cm³ | Similar to |
| Solubility | Miscible in organic solvents | |
| LogP (Octanol-Water) | ~1.5–2.0 | Analogous to |
Stability and Reactivity
The ester bonds are susceptible to hydrolysis under strongly acidic or alkaline conditions, yielding succinic acid and the respective glycol ethers. Thermal stability is expected to align with related succinate esters (decomposition above 200°C) .
Toxicological and Environmental Profiles
Metabolic Pathways
Glycol ethers are metabolized via oxidation to alkoxyacetic acids. For example, 2-(2-butoxyethoxy)ethanol is converted to 2-(2-butoxyethoxy)acetic acid (BEAA), a hematotoxic metabolite . The mixed diester may undergo enzymatic hydrolysis to release 2-(2-butoxyethoxy)ethanol and 2-(2-ethoxyethoxy)ethanol, followed by oxidation .
Toxicity Data from Analogues
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Dermal Absorption: 2-(2-butoxyethoxy)ethanol exhibits a dermal absorption rate of 0.05 mg/cm²/hr in rats, lower than shorter-chain glycol ethers .
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Antileukemic Activity: Ethylene glycol monomethyl ether (EGME) shows dose-dependent antileukemic effects in rodent models, but longer-chain ethers like 2-(2-butoxyethoxy)ethanol lack efficacy .
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Reproductive Toxicity: Some glycol ethers cause testicular atrophy, though this is less pronounced in ethoxyethoxy derivatives .
Future Research Directions
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Structure-Activity Relationships: Systematic studies comparing the mixed diester to symmetrical analogues.
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Metabolite Identification: Clarifying whether 2-(2-butoxyethoxy)acetic acid or novel metabolites arise from this compound.
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Polymer Compatibility: Evaluating plasticizing efficiency in biopolymers like PLA.
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